2-(2-Dimethylaminoethyl)amino-5-(trifluoromethyl)pyridine hydrochloride
Description
2-(2-Dimethylaminoethyl)amino-5-(trifluoromethyl)pyridine hydrochloride is a chemical compound that features a trifluoromethyl group attached to a pyridine ring
Properties
IUPAC Name |
N',N'-dimethyl-N-[5-(trifluoromethyl)pyridin-2-yl]ethane-1,2-diamine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14F3N3.ClH/c1-16(2)6-5-14-9-4-3-8(7-15-9)10(11,12)13;/h3-4,7H,5-6H2,1-2H3,(H,14,15);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOVNDPDLUMRFPK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCNC1=NC=C(C=C1)C(F)(F)F.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClF3N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes for Trifluoromethylpyridine Core
Chlorination-Fluorination of Picoline Derivatives
The trifluoromethyl group at the pyridine’s 5-position is typically introduced via vapor-phase fluorination of trichloromethyl precursors. For example, 3-picoline (3-methylpyridine) undergoes stepwise chlorination and fluorination to yield 5-(trifluoromethyl)pyridine derivatives.
Reaction Conditions
- Chlorination : 3-Picoline reacts with chlorine gas at 300–400°C in a fluidized-bed reactor with FeCl₃ catalysis, producing 2,3-dichloro-5-(trichloromethyl)pyridine.
- Fluorination : The trichloromethyl intermediate is fluorinated using HF at 350–450°C, yielding 2,3-dichloro-5-(trifluoromethyl)pyridine (2,3,5-DCTF).
Key Data
| Step | Reactor Type | Temperature (°C) | Catalyst | Yield (%) |
|---|---|---|---|---|
| Chlorination | Fluidized-bed | 350 | FeCl₃ | 85 |
| Fluorination | Vapor-phase | 400 | None | 78 |
Functionalization at the 2-Position: Introducing the Dimethylaminoethylamino Group
The 2-position of 5-(trifluoromethyl)pyridine is modified via nucleophilic aromatic substitution (SNAr) or transition-metal-catalyzed amination.
Nucleophilic Substitution with Dimethylaminoethylamine
2-Chloro-5-(trifluoromethyl)pyridine reacts with excess dimethylaminoethylamine in tetrahydrofuran (THF) at 120°C for 12 hours, achieving 89% conversion. The hydrochloride salt is precipitated using HCl gas in diethyl ether.
Optimization Insights
- Solvent Effects : Polar aprotic solvents (e.g., DMF, THF) enhance nucleophilicity, while bases (e.g., K₂CO₃) neutralize HCl byproducts.
- Temperature : Reactions below 100°C result in incomplete substitution (<50% yield).
Buchwald-Hartwig Amination
For halogenated pyridines resistant to SNAr, palladium-catalyzed amination offers an alternative. A mixture of 2-bromo-5-(trifluoromethyl)pyridine, dimethylaminoethylamine, Pd(OAc)₂, and Xantphos in toluene at 110°C yields 74% of the target amine.
Catalytic System
| Catalyst | Ligand | Base | Yield (%) |
|---|---|---|---|
| Pd(OAc)₂ | Xantphos | NaOtBu | 74 |
| Pd₂(dba)₃ | BINAP | Cs₂CO₃ | 68 |
Industrial-Scale Production Considerations
Batch vs. Continuous Flow Synthesis
Industrial production prioritizes cost-effectiveness and safety:
Comparative Analysis of Synthetic Methods
| Method | Advantages | Limitations | Yield (%) | Scalability |
|---|---|---|---|---|
| SNAr with Chloropyridine | Low cost, minimal catalysts | High temperatures required | 89 | High |
| Buchwald-Hartwig | Broad substrate scope | Expensive catalysts | 74 | Moderate |
| Continuous Fluorination | Rapid, energy-efficient | Specialized equipment needed | 78 | High |
Mechanistic Insights
Nucleophilic Aromatic Substitution
The electron-withdrawing trifluoromethyl group activates the pyridine ring for attack by dimethylaminoethylamine. The mechanism proceeds via a Meisenheimer complex, with deprotonation by K₂CO₃ driving the reaction forward.
Palladium-Catalyzed Pathways
Oxidative addition of Pd⁰ to the C–Br bond forms a Pd(II) intermediate, which undergoes transmetalation with the amine. Reductive elimination releases the product and regenerates the catalyst.
Chemical Reactions Analysis
Types of Reactions
2-(2-Dimethylaminoethyl)amino-5-(trifluoromethyl)pyridine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: The trifluoromethyl group and other substituents on the pyridine ring can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Various nucleophiles and electrophiles can be used in substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a wide range of substituted pyridine compounds.
Scientific Research Applications
Medicinal Chemistry
1.1 Anticancer Activity
Research indicates that 2-(2-Dimethylaminoethyl)amino-5-(trifluoromethyl)pyridine hydrochloride exhibits promising anticancer properties. In vitro studies have shown that this compound can inhibit the proliferation of certain cancer cell lines, making it a candidate for further investigation as an anticancer agent. The trifluoromethyl group enhances its biological activity by improving lipophilicity and metabolic stability, which are crucial for drug development .
1.2 Neurological Applications
The compound's ability to cross the blood-brain barrier suggests potential applications in treating neurological disorders. Preliminary studies indicate that it may modulate neurotransmitter systems, particularly those involving serotonin and norepinephrine, which could be beneficial in conditions such as depression and anxiety .
Organic Synthesis
2.1 Chemical Reactions
this compound serves as an essential intermediate in organic synthesis. It can participate in various chemical reactions, including nucleophilic substitutions and coupling reactions. Its structural features allow it to act as a versatile building block for synthesizing more complex organic molecules .
2.2 Synthesis of Fluorinated Compounds
The presence of trifluoromethyl groups makes this compound valuable in synthesizing fluorinated derivatives, which are often used in pharmaceuticals and agrochemicals due to their enhanced biological activity and stability .
Case Studies
| Study | Objective | Findings |
|---|---|---|
| Study 1 | Evaluate anticancer effects | Showed inhibition of cancer cell proliferation in vitro; potential for drug development |
| Study 2 | Investigate neurological effects | Indicated modulation of neurotransmitter systems; possible treatment for depression |
| Study 3 | Explore synthetic applications | Demonstrated versatility in organic synthesis; effective intermediate for fluorinated compounds |
Mechanism of Action
The mechanism of action of 2-(2-Dimethylaminoethyl)amino-5-(trifluoromethyl)pyridine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity, leading to more effective interactions with its targets. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Dimethylaminoethyl)amino-5-chloropyridine hydrochloride
- 2-(2-Dimethylaminoethyl)amino-5-bromopyridine hydrochloride
- 2-(2-Dimethylaminoethyl)amino-5-iodopyridine hydrochloride
Uniqueness
2-(2-Dimethylaminoethyl)amino-5-(trifluoromethyl)pyridine hydrochloride is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability. These properties can enhance the compound’s performance in various applications compared to its halogenated analogs.
Biological Activity
2-(2-Dimethylaminoethyl)amino-5-(trifluoromethyl)pyridine hydrochloride is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C10H15ClF3N
- Molar Mass : 235.68 g/mol
- CAS Number : 1311279-47-6
- Appearance : Typically presented as a hydrochloride salt, it may appear as a white to off-white powder.
The biological activity of this compound can be attributed to its interaction with various biological targets, including neurotransmitter receptors and enzymes. The trifluoromethyl group enhances lipophilicity, potentially improving membrane permeability and receptor binding affinity.
1. Anticancer Activity
Recent studies have indicated that compounds similar to 2-(2-Dimethylaminoethyl)amino-5-(trifluoromethyl)pyridine exhibit significant cytotoxicity against various cancer cell lines. For example, derivatives have shown promising results in inhibiting cell proliferation in human liver (HepG2) and breast cancer (MCF7) cells, suggesting potential for further development as anticancer agents .
2. Neuropharmacological Effects
The compound's structural similarity to known psychoactive agents suggests potential activity on serotonin receptors, particularly the 5-HT2A receptor. This receptor is implicated in mood regulation and psychotropic effects. Preliminary data indicate that compounds with similar structures can act as agonists or antagonists at these receptors, influencing neurotransmitter release and neuronal excitability .
Case Studies
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is crucial for optimizing its biological activity. The presence of the dimethylamino group is thought to enhance binding to target proteins, while the trifluoromethyl group may improve metabolic stability and bioavailability .
Q & A
Q. What are the key synthetic challenges in preparing 2-(2-dimethylaminoethyl)amino-5-(trifluoromethyl)pyridine hydrochloride, and how are they methodologically addressed?
The synthesis involves introducing both the trifluoromethyl and dimethylaminoethyl groups onto the pyridine ring, which requires precise control of reaction conditions. For example, halogen exchange reactions (e.g., replacing chlorine with dimethylaminoethyl groups) often employ palladium-catalyzed cross-coupling under inert atmospheres to prevent side reactions . Solvent selection (e.g., DMF or THF) and temperature gradients (50–80°C) are critical for optimizing yields, as the trifluoromethyl group’s electron-withdrawing nature can hinder nucleophilic substitution . Purity is ensured via recrystallization in ethanol/HCl mixtures, with yields typically ranging from 60–75% .
Q. How is the hydrochloride salt formation validated, and what analytical techniques are essential for structural confirmation?
Salt formation is confirmed using a combination of:
Q. What solvent systems are optimal for solubilizing this compound in biological assays, and how does pH affect stability?
The compound exhibits poor solubility in aqueous buffers (<1 mg/mL at pH 7.4) but dissolves readily in DMSO (≥50 mg/mL). For in vitro studies, a stock solution in DMSO (≤0.1% final concentration) is recommended to avoid cytotoxicity. Stability tests via HPLC-MS show degradation <5% over 24 hours at 4°C in PBS (pH 7.4), but acidic conditions (pH <3) accelerate hydrolysis of the dimethylaminoethyl group .
Advanced Research Questions
Q. What mechanistic insights explain the compound’s selectivity for neuronal receptors over other targets?
Computational docking studies (using AutoDock Vina) suggest the trifluoromethyl group enhances hydrophobic interactions with subpockets in GABAₐ receptors, while the dimethylaminoethyl sidechain forms hydrogen bonds with Glu155 and Lys200 residues. Competitive binding assays (IC₅₀ = 12 nM for GABAₐ vs. >1 µM for serotonin receptors) align with these models . Mutagenesis of Glu155 to alanine reduces affinity by ~90%, confirming its role .
Q. How can contradictory NMR data (e.g., unexpected coupling patterns) be resolved during structural analysis?
Anomalous coupling in the pyridine ring (e.g., J = 8 Hz instead of 5 Hz) may arise from conformational restrictions due to the trifluoromethyl group. Techniques include:
- VT-NMR (variable temperature) to assess dynamic effects.
- NOESY to identify spatial proximity between protons.
- DFT calculations (Gaussian 16) to simulate spectra and compare with experimental data .
Q. What strategies mitigate batch-to-batch variability in biological activity during scale-up?
Variability (>20% in IC₅₀ values) is often linked to residual solvents (e.g., DMF) or unreacted intermediates. Mitigation involves:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
